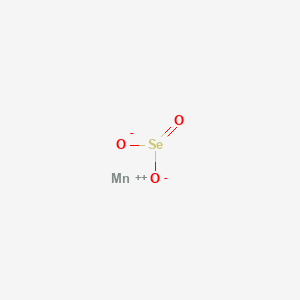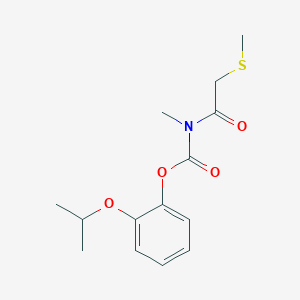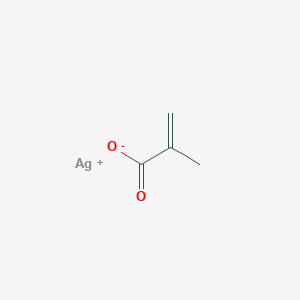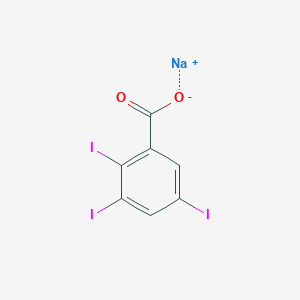![molecular formula C10H12F6S6 B100240 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- CAS No. 16526-38-8](/img/structure/B100240.png)
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTTF, and it has a unique structure that makes it a promising candidate for use in different applications.
作用機序
The mechanism of action of 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is not fully understood. However, it is believed that the compound interacts with different biological molecules, including proteins and enzymes, leading to changes in their activity.
生化学的および生理学的効果
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] has been shown to have various biochemical and physiological effects. The compound has been found to have antioxidant properties, which can help reduce oxidative stress in the body. Additionally, DTTF has been shown to have anti-inflammatory properties, which can help reduce inflammation in different tissues.
実験室実験の利点と制限
One of the significant advantages of using 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] in lab experiments is its unique structure, which makes it a promising candidate for use in different applications. Additionally, the compound is relatively easy to synthesize, making it readily available for use in different experiments. However, one of the limitations of using DTTF is its potential toxicity, which can limit its use in some applications.
将来の方向性
There are many potential future directions for the use of 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-]. One of the significant areas of research is the development of organic semiconductors for use in electronic devices. Additionally, the compound's antioxidant and anti-inflammatory properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in different fields.
Conclusion:
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is a promising compound that has gained significant attention in scientific research due to its unique properties. The compound's potential applications in various fields, including organic electronics and drug development, make it a promising candidate for future research. Despite its potential benefits, further research is needed to fully understand the compound's mechanism of action and potential limitations.
合成法
The synthesis of 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is a multi-step process that involves the reaction of different chemical reagents. The most common method for synthesizing this compound is through the reaction of 1,3-propanedithiol with 2,2,2-trifluoroethyl trifluoromethanesulfonate. The reaction is then followed by a series of purification steps to obtain the final product.
科学的研究の応用
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] has been used in various scientific research applications due to its unique properties. One of the significant applications of this compound is in the field of organic electronics. DTTF has been used as a building block for the development of organic semiconductors, which have shown promising results in the development of electronic devices.
特性
CAS番号 |
16526-38-8 |
|---|---|
製品名 |
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- |
分子式 |
C10H12F6S6 |
分子量 |
438.6 g/mol |
IUPAC名 |
2-(trifluoromethyl)-2-[2-[[2-(trifluoromethyl)-1,3-dithiolan-2-yl]sulfanyl]ethylsulfanyl]-1,3-dithiolane |
InChI |
InChI=1S/C10H12F6S6/c11-7(12,13)9(17-1-2-18-9)21-5-6-22-10(8(14,15)16)19-3-4-20-10/h1-6H2 |
InChIキー |
PIDQBYXUBNDCOH-UHFFFAOYSA-N |
SMILES |
C1CSC(S1)(C(F)(F)F)SCCSC2(SCCS2)C(F)(F)F |
正規SMILES |
C1CSC(S1)(C(F)(F)F)SCCSC2(SCCS2)C(F)(F)F |
その他のCAS番号 |
16526-38-8 |
同義語 |
2,2'-[1,2-Ethanediylbis(thio)]bis[2-(trifluoromethyl)-1,3-dithiolane] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



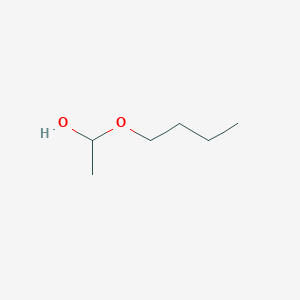
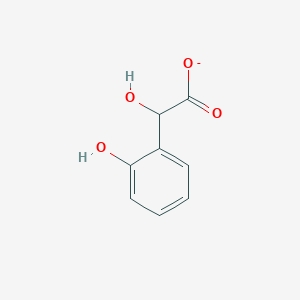
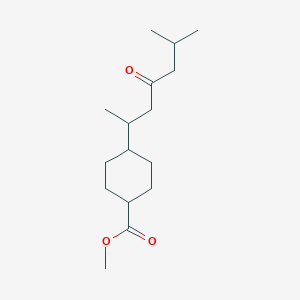
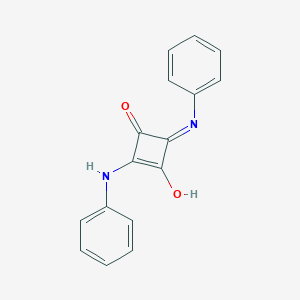
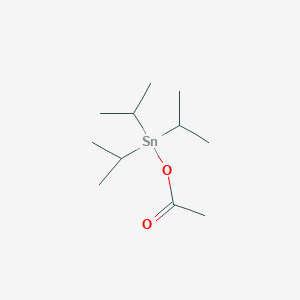
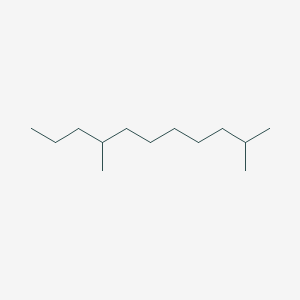
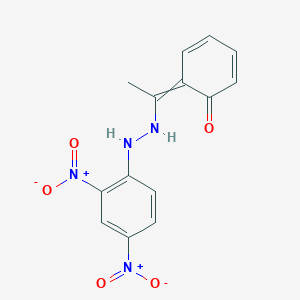
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
